molecular formula C18H15N5O3 B1624394 GSK-3beta Inhibitor XI CAS No. 626604-39-5

GSK-3beta Inhibitor XI

Numéro de catalogue B1624394
Numéro CAS: 626604-39-5
Poids moléculaire: 349.3 g/mol
Clé InChI: ZDEJZKULWCZIHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GSK-3beta Inhibitor XI (GSK-3β XI) is a novel inhibitor of glycogen synthase kinase-3β (GSK-3β), a serine/threonine kinase that plays a key role in regulating numerous cellular processes, including cell cycle progression, gene expression, and metabolism. GSK-3β XI has been developed as a potential drug target to treat a wide range of diseases, including Alzheimer’s disease, diabetes, and cancer.

Applications De Recherche Scientifique

  • Cancer Treatment

    • GSK-3beta inhibitors have been explored for their effects in cancer treatment . They have been shown to have a regulatory role in apoptosis, cell cycle, DNA repair, tumor growth, invasion, and metastasis . For instance, Elraglusib (9-ING-41), a selective small-molecule inhibitor of GSK-3beta, has been found to reduce the expression of immune checkpoint molecules PD-1, TIGIT, and LAG-3 and enhance CD8+ T cell cytolytic killing of melanoma cells .
  • Alzheimer’s Disease Treatment

    • GSK-3beta inhibitors could be used in the treatment of Alzheimer’s disease . Studies have shown that inhibiting GSK-3beta can improve memory deficits and cognitive function . For instance, a novel GSK-3 inhibitor was found to have a dual impact on amyloid and tau alterations and improved neuronal survival in vivo .
  • Parkinson’s Disease Treatment

    • GSK-3beta is implicated in the pathogenesis of Parkinson’s disease . Over-expression of GSK-3beta induces the development of Parkinson’s disease by triggering mitochondrial dysfunction and oxidative stress in the dopaminergic neurons of the substantia nigra .
  • Inflammation Treatment

    • GSK-3beta inhibitors could be used in the treatment of inflammation . They have been found to efficiently activate the canonical Wnt signaling and promote osteoblast differentiation and mineralization .
  • Type-II Diabetes Treatment

    • GSK-3beta inhibitors could be used in the treatment of type-II diabetes . Activated GSK-3beta phosphorylates and thereby inactivates glycogen synthase, an enzyme involved in converting glucose to glycogen for storage .
  • Osteoblast Differentiation

    • GSK-3beta inhibitors have been found to efficiently activate the canonical Wnt signaling of bone marrow stromal cell ST2 and promote osteoblast differentiation and mineralization .
  • Mood and Behavior Disorders

    • GSK-3beta inhibitors have been tested for their effects on mood and behavior disorders . Over the last decade, a range of newly developed GSK-3 inhibitors of diverse chemotypes and inhibition modes has been developed . Even more conspicuous is the dramatic increase in the indications that were tested from mood and behavior disorders .
  • Neurodegeneration and Brain Injury

    • GSK-3beta inhibitors have been explored for their effects on neurodegeneration and brain injury . Clinical and pre-clinical studies were largely expanded uncovering new mechanisms and novel insights into the contribution of GSK-3 to neurodegeneration and central nerve system (CNS)-related disorders .
  • Aging and Cellular Senescence

    • GSK-3 has been linked to aging and cellular senescence . GSK-3beta inhibitors could be used in the treatment of human key diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and so on, due to the multi-role of GSK-3beta in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .
  • Immune Disorders

    • GSK-3beta inhibitors have been explored for their effects on immune disorders . For instance, Gattinoni et al. described how effector T CD8+ cells are able to dedifferentiate into stem cells through GSK-3beta inhibition .
  • Atherosclerosis

    • GSK-3beta inhibitors have been linked to the treatment of atherosclerosis . GSK-3beta inhibitors could be used in the treatment of human key diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and so on, due to the multi-role of GSK-3beta in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .
  • Heart Disease

    • GSK-3beta inhibitors have been linked to the treatment of heart disease . GSK-3beta inhibitors could be used in the treatment of human key diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and so on, due to the multi-role of GSK-3beta in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .
  • Mood and Behavior Disorders

    • GSK-3beta inhibitors have been tested for their effects on mood and behavior disorders . Over the last decade, a range of newly developed GSK-3 inhibitors of diverse chemotypes and inhibition modes has been developed . Even more conspicuous is the dramatic increase in the indications that were tested from mood and behavior disorders .
  • Neurodegeneration and Brain Injury

    • GSK-3beta inhibitors have been explored for their effects on neurodegeneration and brain injury . Clinical and pre-clinical studies were largely expanded uncovering new mechanisms and novel insights into the contribution of GSK-3 to neurodegeneration and central nerve system (CNS)-related disorders .
  • Aging and Cellular Senescence

    • GSK-3 has been linked to aging and cellular senescence . GSK-3beta inhibitors could be used in the treatment of human key diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and so on, due to the multi-role of GSK-3beta in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .
  • Immune Disorders

    • GSK-3beta inhibitors have been explored for their effects on immune disorders . For instance, Gattinoni et al. described how effector T CD8+ cells are able to dedifferentiate into stem cells through GSK-3beta inhibition .
  • Atherosclerosis

    • GSK-3beta inhibitors have been linked to the treatment of atherosclerosis . GSK-3beta inhibitors could be used in the treatment of human key diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and so on, due to the multi-role of GSK-3beta in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .
  • Heart Disease

    • GSK-3beta inhibitors have been linked to the treatment of heart disease . GSK-3beta inhibitors could be used in the treatment of human key diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and so on, due to the multi-role of GSK-3beta in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .

Propriétés

IUPAC Name

3-[1-(3-hydroxypropyl)pyrrolo[2,3-b]pyridin-3-yl]-4-pyrazin-2-ylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c24-8-2-7-23-10-12(11-3-1-4-21-16(11)23)14-15(18(26)22-17(14)25)13-9-19-5-6-20-13/h1,3-6,9-10,24H,2,7-8H2,(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEJZKULWCZIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2C3=C(C(=O)NC3=O)C4=NC=CN=C4)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434343
Record name GSK-3beta Inhibitor XI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GSK-3beta Inhibitor XI

CAS RN

626604-39-5
Record name GSK-3beta Inhibitor XI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK-3beta Inhibitor XI
Reactant of Route 2
Reactant of Route 2
GSK-3beta Inhibitor XI
Reactant of Route 3
Reactant of Route 3
GSK-3beta Inhibitor XI
Reactant of Route 4
GSK-3beta Inhibitor XI
Reactant of Route 5
GSK-3beta Inhibitor XI
Reactant of Route 6
GSK-3beta Inhibitor XI

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.